molecular formula C5H11ClN2O2 B6337333 (R)-Piperazine-2-carboxylic acid HCl CAS No. 438631-78-8

(R)-Piperazine-2-carboxylic acid HCl

Cat. No. B6337333
CAS RN: 438631-78-8
M. Wt: 166.60 g/mol
InChI Key: KIUVRQJNCIUBJN-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-Piperazine-2-carboxylic acid HCl” is a compound that includes a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “HCl” indicates that this compound is a hydrochloride salt, which means it has been combined with hydrochloric acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For instance, the solubility of a compound in water or other solvents is a key physical property . The specific physical and chemical properties of “®-Piperazine-2-carboxylic acid HCl” are not detailed in the available resources.

Scientific Research Applications

(R)-Piperazine-2-carboxylic acid HCl HCl has been used in a variety of scientific research applications. It has been used as a chiral reagent in asymmetric synthesis, as a catalyst in organic synthesis, and as a ligand in coordination chemistry. It has also been used as a chiral selector in chromatography and as a chiral auxiliary in enantioselective synthesis. Additionally, this compound HCl has been used in studies of enzyme-catalyzed reactions and in studies of protein-ligand interactions.

Mechanism of Action

(R)-Piperazine-2-carboxylic acid HCl HCl is a chiral compound that can interact with other molecules in a variety of ways. It can act as a ligand, forming complexes with other molecules, or as a catalyst, promoting reactions between molecules. It can also act as a chiral selector, preferentially binding to one enantiomer of a chiral molecule over the other. Additionally, this compound HCl can act as a chiral auxiliary, promoting the formation of one enantiomer of a chiral molecule over the other.
Biochemical and Physiological Effects
This compound HCl has been studied for its potential biochemical and physiological effects. In studies, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin, dopamine, and norepinephrine. It has also been shown to modulate the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

(R)-Piperazine-2-carboxylic acid HCl HCl has several advantages for use in laboratory experiments. It is a low-cost and widely available compound, and it is soluble in water, ethanol, and methanol. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it can be toxic if ingested and should be handled with caution.

Future Directions

There are a number of potential future directions for research involving (R)-Piperazine-2-carboxylic acid HCl HCl. These include further studies of its mechanism of action, its potential biochemical and physiological effects, and its potential applications in asymmetric synthesis, organic synthesis, and coordination chemistry. Additionally, further studies could be conducted to explore its potential as a chiral selector and chiral auxiliary in chromatography and enantioselective synthesis. Finally, further studies could be conducted to explore its potential as a tool for studying enzyme-catalyzed reactions and protein-ligand interactions.

Synthesis Methods

(R)-Piperazine-2-carboxylic acid HCl HCl can be synthesized from piperazine-2-carboxylic acid and hydrochloric acid in a two-step process. In the first step, piperazine-2-carboxylic acid is reacted with hydrochloric acid in a 1:1 molar ratio. This reaction produces a solution of this compound HCl and piperazine-2-carboxylic acid in water. In the second step, the solution is heated to a temperature of 100°C and the this compound HCl is crystallized out of the solution. The crystals are then filtered and dried to obtain a pure sample of this compound HCl.

Safety and Hazards

Hydrochloric acid (HCl), a component of “®-Piperazine-2-carboxylic acid HCl”, is known to be corrosive and can cause severe burns to the skin, eyes, and mucous membranes . It’s important to handle such compounds with care, using appropriate safety measures.

properties

IUPAC Name

(2R)-piperazine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c8-5(9)4-3-6-1-2-7-4;/h4,6-7H,1-3H2,(H,8,9);1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUVRQJNCIUBJN-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126330-90-3
Record name 2-Piperazinecarboxylic acid, hydrochloride (1:2), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126330-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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